Eurycomanone

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La extracción y purificación de la eurycomanona de la Eurycoma longifolia implica varios pasos. El proceso típicamente incluye la preparación de un extracto medicinal de la planta, el desengrasado de la solución concentrada, la extracción del componente eurycomanona, la separación mediante cromatografía en capa fina, la decoloración del eluato y, finalmente, la cristalización y la purificación . Este método asegura una alta pureza de la eurycomanona, con un contenido que alcanza hasta el 98,6% según la determinación por cromatografía líquida de alta resolución (HPLC) .

Métodos de Producción Industrial: La producción industrial de la eurycomanona sigue procesos de extracción y purificación similares, pero a mayor escala. El proceso implica el uso de técnicas cromatográficas avanzadas y métodos de cristalización para garantizar el alto rendimiento y la pureza del compuesto .

Análisis De Reacciones Químicas

pH-Dependent Stability

Eurycomanone’s stability varies significantly across pH environments, critical for its bioavailability:

These findings highlight its vulnerability to acidic environments, impacting oral absorption .

Lipophilicity and Solubility

This compound’s low lipophilicity (log P = -0.45 ± 0.02) and aqueous solubility (<1 mg/mL in PBS) limit passive diffusion across biological membranes . Key experiments include:

-

Octanol-water partitioning : Confirmed hydrophilic nature, aligning with poor membrane permeability .

-

Paracellular transport enhancement : Sodium deoxycholate (0.5%) increased absorption by 2.3-fold in Caco-2 cell models, suggesting reliance on tight junction modulation .

Enzymatic Interactions

This compound interacts with metabolic enzymes and transport proteins:

Stability in Biological Matrices

-

Plasma stability : >90% intact after 4 hours in human plasma, indicating resistance to esterases and proteases .

-

Thermal stability : Degrades at temperatures >60°C, necessitating controlled storage conditions .

Structural Reactivity

While direct reaction mechanisms (e.g., oxidation, substitution) remain understudied in available literature, structural analogs suggest:

Aplicaciones Científicas De Investigación

Anticancer Properties

Eurycomanone exhibits potent anticancer effects across various cancer types, demonstrating selective cytotoxicity towards malignant cells while sparing non-cancerous cells.

Case Studies

- A study demonstrated that this compound reduced the viability of A549 lung cancer cells significantly at concentrations ranging from 5 to 20 μg/mL, indicating its potential as a therapeutic agent for lung cancer .

- In vitro studies on leukemia models (K562 and Jurkat cells) revealed that this compound inhibited NF-κB activity and prevented p50/p65 nuclear translocation, further supporting its role as an anticancer agent .

Endocrinological Applications

This compound is recognized for its ability to enhance testosterone production, making it a candidate for treating testosterone deficiency and related conditions.

Case Studies

- In animal models, this compound improved fertility by enhancing spermatogenesis through the hypothalamus-pituitary-gonadal axis. The compound demonstrated a dose-dependent increase in testosterone levels in Leydig cells .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in enhancing neurotrophin expression.

Summary Table of this compound Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Apoptosis induction; Cell cycle arrest | Effective against MCF-7, HeLa, A549; IC50 as low as 2.2 μg/mL |

| Endocrinology | Inhibition of aromatase | Increased testosterone production in Leydig cells; potential treatment for infertility |

| Neuroprotection | Neurotrophin modulation | Enhanced neurotrophin-3 expression in Müller cells |

Mecanismo De Acción

La eurycomanona ejerce sus efectos a través de varios objetivos y vías moleculares. Uno de los principales mecanismos es su capacidad para inhibir la enzima aromatasa, lo que lleva a un aumento de la producción de testosterona al reducir la conversión de testosterona en estrógeno . Además, se ha demostrado que la eurycomanona induce la apoptosis en las células cancerosas mediante la inhibición de vías de señalización clave, incluida la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB) .

Comparación Con Compuestos Similares

La eurycomanona se compara a menudo con otros quassinoides, como la eurycomanol y la eurycomalactona, que también se aíslan de la Eurycoma longifolia . Aunque estos compuestos comparten estructuras similares, la eurycomanona es única debido a sus potentes actividades biológicas, particularmente su capacidad para inhibir la aromatasa y aumentar la producción de testosterona . Otros compuestos similares incluyen la canthin-6-ona y los alcaloides β-carbolina, que también se encuentran en la Eurycoma longifolia y exhiben diversas actividades biológicas .

En conclusión, la eurycomanona es un compuesto versátil con un potencial significativo en varios campos científicos. Sus propiedades químicas y actividades biológicas únicas la convierten en un valioso objeto de estudio para investigadores de todo el mundo.

Actividad Biológica

Eurycomanone is a quassinoid compound derived from the roots of Eurycoma longifolia, commonly known as Tongkat Ali. This compound has garnered significant attention due to its diverse biological activities, particularly in the context of cancer research and anti-inflammatory effects. The following sections provide a detailed overview of the biological activity of this compound, supported by various studies and findings.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Inhibition of NF-κB Pathway : this compound effectively inhibits the activation of the NF-κB pathway induced by TNFα, which is crucial in regulating immune response and inflammation. This inhibition occurs at low micromolar concentrations, demonstrating its potency without significant cytotoxic effects on certain cell lines .

- Cytotoxicity Against Cancer Cells : Studies have shown that this compound possesses cytotoxic properties against various cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and cervical (HeLa) cancers. The compound induces apoptosis in these cells, evidenced by DNA fragmentation and changes in apoptotic markers such as Bcl-2 and Bax .

In Vitro Studies

Numerous in vitro studies have assessed the effects of this compound on different cancer cell lines. Below is a summary of key findings:

In Vivo Studies

While most studies focus on in vitro effects, preliminary in vivo investigations suggest that this compound may also exert beneficial effects through similar mechanisms observed in vitro. However, further research is needed to fully understand its pharmacokinetics and bioavailability.

Case Studies

- Breast Cancer Study : A study involving MCF-7 cells demonstrated that this compound treatment resulted in significant apoptosis, with IC50 values indicating high efficacy. The study reported that after 72 hours of treatment, over 85% of the cells underwent apoptosis, highlighting its potential as a therapeutic agent against breast cancer .

- Liver Cancer Study : Research indicated that this compound exhibited cytotoxic effects on HepG2 cells while maintaining lower toxicity levels on non-cancerous cell lines like VERO and MDBK. This selectivity underscores its potential as a targeted anti-cancer therapy .

- Inflammation Model : In models assessing inflammation, this compound was shown to inhibit TNFα-induced degradation of IκBα, preventing the nuclear translocation of NF-κB p65/p50 complexes, which is critical for inflammatory responses .

Bioavailability and Pharmacokinetics

Despite its promising biological activities, this compound has been reported to have low bioavailability when administered orally (approximately 11.8%). This limited absorption may affect its therapeutic efficacy in vivo . Studies suggest that while this compound is stable in plasma, its binding to plasma proteins could impact its availability at target sites.

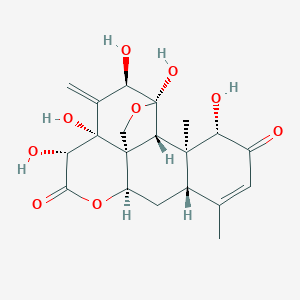

Propiedades

IUPAC Name |

4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUWZJWAQQRCOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84633-29-4 | |

| Record name | NSC339187 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.